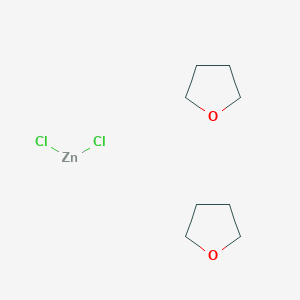

Dichlorobis(tetrahydrofuran)zinc

描述

属性

IUPAC Name |

dichlorozinc;oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H8O.2ClH.Zn/c2*1-2-4-5-3-1;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZBFJVZMFIZLW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC1.C1CCOC1.Cl[Zn]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2O2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50508662 | |

| Record name | Dichlorozinc--oxolane (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24640-76-4 | |

| Record name | Dichlorozinc--oxolane (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorobis(tetrahydrofuran)zinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for Dichlorobis Tetrahydrofuran Zinc

Conventional Synthetic Approaches to Dichlorobis(tetrahydrofuran)zinc Adducts

The most conventional method for preparing this compound involves the direct reaction of zinc chloride (ZnCl₂) with tetrahydrofuran (B95107) (THF). In a typical laboratory procedure, solid zinc chloride is dissolved in THF. The THF acts as a Lewis base, donating electron pairs from its oxygen atom to the empty orbitals of the zinc center, a Lewis acid. This interaction leads to the formation of the stable, solid adduct, which can often be isolated as white crystals or powder. chemicalbook.comdaneshyari.com

The formation of such complexes is a common strategy to improve the solubility and moderate the reactivity of metal halides in organic solvents. The coordination of THF molecules to the zinc center produces a discrete molecular complex, [ZnCl₂(THF)₂], which has a distorted tetrahedral geometry. daneshyari.comshef.ac.uk

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₈H₁₆Cl₂O₂Zn | chemicalbook.com |

| Molecular Weight | 280.51 g/mol | mendelchemicals.com |

| Appearance | White crystals or powder | chemicalbook.com |

| Melting Point | 113-118 °C | chemicalbook.com |

| Synonyms | Zinc chloride tetrahydrofuran complex, Dichlorozinc--oxolane (1/2) | americanelements.commendelchemicals.com |

| CAS Number | 24640-76-4 | chemicalbook.com |

Anhydrous Preparation Techniques for this compound

A critical parameter in the synthesis of this compound is the strict exclusion of water. Zinc chloride is highly hygroscopic, and the presence of moisture can lead to the formation of hydrated species and interfere with subsequent reactions, particularly in organometallic chemistry where reagents are often water-sensitive.

To ensure the formation of the desired anhydrous adduct, anhydrous zinc chloride must be used. Commercially available zinc chloride can be dried using several methods. A standard laboratory technique involves heating the zinc chloride with thionyl chloride (SOCl₂) to convert any zinc oxide or hydroxide (B78521) impurities into the chloride, followed by heating under a stream of inert gas or under vacuum to remove excess SOCl₂ and any remaining moisture. rsc.org Another method is to melt the ZnCl₂ with a Bunsen burner under an inert atmosphere to drive off water. rsc.org

Once the anhydrous ZnCl₂ is prepared, it is dissolved in freshly distilled, dry THF under an inert atmosphere (e.g., argon or nitrogen). rsc.org The use of rigorously dried solvent is as important as using the anhydrous salt to prevent the introduction of water into the system.

This compound as a Precursor in Organozinc Chemistry

The primary value of this compound lies in its role as a soluble and convenient precursor for the generation of a wide array of organozinc reagents. americanelements.com Organozinc compounds are vital in C-C bond-forming reactions such as the Negishi coupling and Reformatsky reaction. wikipedia.org

The preparation of many organozinc reagents requires the direct reaction of an organohalide with zinc metal. However, this reaction can be sluggish. The use of a soluble zinc source like the ZnCl₂-THF complex is often essential for these preparations. For instance, highly reactive zinc, known as Rieke® Zinc, is prepared by the reduction of a ZnCl₂ solution in THF with an alkali metal like lithium or potassium. rsc.orgsigmaaldrich.com The resulting black slurry of activated zinc powder exhibits significantly higher reactivity towards organic halides than standard zinc dust. sigmaaldrich.com

Furthermore, the ZnCl₂-THF complex is integral to the in-situ preparation of organozinc reagents. Knochel discovered that the addition of lithium chloride to facilitate the insertion of zinc into organic halides is highly effective in THF. nih.gov Mechanistic studies suggest that the presence of LiCl promotes the formation of soluble zincate species, such as (THF)nLi[RZnX₂], which helps to remove the newly formed organozinc compound from the metal surface, thereby maintaining the reactivity of the zinc. nih.gov This approach has broadened the scope of organozinc reagents that can be prepared, allowing for the synthesis of functionalized organozinc compounds that are incompatible with organolithium or Grignard precursors. sigmaaldrich.com

Table 2: Examples of Organozinc Reagents Prepared Using ZnCl₂/THF Systems

| Reagent Type | Preparation Method | Key Features | Reference |

|---|---|---|---|

| Rieke® Zinc (Zn)* | Reduction of ZnCl₂ in THF with Li or K. | Highly reactive zinc powder for reaction with alkyl, aryl, and vinyl halides. | rsc.orgsigmaaldrich.com |

| Functionalized Aryl/Alkyl Zinc Halides | Direct insertion of activated zinc into organic halides in THF, often with LiCl. | Tolerates sensitive functional groups like esters, nitriles, and amides. | wikipedia.orgsigmaaldrich.com |

| (Iodomethyl)zinc iodide | Reaction of diiodomethane (B129776) with a zinc-copper couple in THF. | Key intermediate in the Simmons-Smith cyclopropanation reaction. | wikipedia.org |

| Zinc Enolates | Oxidative addition of zinc into the carbon-halogen bond of an α-haloester in THF. | Intermediate in the Reformatsky reaction for synthesizing β-hydroxyesters. | wikipedia.org |

Optimization and Scalability of this compound Synthesis

Optimizing the synthesis of this compound and its subsequent use primarily revolves around controlling reaction conditions and reagent purity. For large-scale preparations, ensuring completely anhydrous conditions is paramount to guarantee batch-to-batch consistency and high yields in subsequent reactions.

The scalability of producing organozinc reagents from the ZnCl₂-THF adduct has been well-established. The preparation of Rieke® Zinc, for example, is a scalable process that provides a stable (as a THF solution) and highly reactive form of zinc. sigmaaldrich.com The key optimization parameters for these syntheses include:

Purity of ZnCl₂: Starting with rigorously dried, high-purity anhydrous zinc chloride is essential. rsc.org

Solvent Quality: Using freshly distilled, anhydrous THF under an inert atmosphere prevents premature quenching of reagents. rsc.org

Activating Agents: For direct insertion reactions, the choice and amount of activating agents like 1,2-dibromoethane (B42909) or trimethylsilyl (B98337) chloride can be optimized to improve initiation. wikipedia.org

By carefully controlling these factors, this compound can be reliably prepared and used as a precursor on both laboratory and industrial scales, providing a versatile entry point into the rich field of organozinc chemistry.

Structural Elucidation and Advanced Spectroscopic Characterization of Dichlorobis Tetrahydrofuran Zinc

Solid-State Structural Analysis of Dichlorobis(tetrahydrofuran)zinc

The definitive three-dimensional structure of this compound in the solid state has been established through crystallographic techniques.

Single-Crystal X-ray Diffraction Studies of this compound

Single-crystal X-ray diffraction analysis is the primary method used to determine the precise atomic arrangement of this compound. This technique provides unambiguous evidence of the compound's molecular structure and connectivity. The complex is formed from zinc(II) chloride and tetrahydrofuran (B95107), often by dissolving anhydrous zinc chloride in THF. wiley-vch.de The resulting species, [ZnCl₂(THF)₂], crystallizes into a well-defined structure. uva.es

Determination of Coordination Geometry at the Zinc(II) Center

Crystallographic studies reveal that the zinc(II) ion is four-coordinate. uva.es The central zinc atom is bonded to two chloride anions and the oxygen atoms of two neutral tetrahydrofuran (THF) ligands. These four ligands are arranged around the zinc(II) center in a distorted tetrahedral geometry. uva.es This coordination is consistent with many four-coordinate zinc complexes and is influenced by the lack of ligand field stabilization energy for the d¹⁰ Zn(II) ion.

Analysis of Interatomic Distances and Bond Angles in this compound

The single-crystal X-ray diffraction data allows for the precise measurement of the distances between the coordinated atoms and the angles between their bonds. While specific values for [ZnCl₂(THF)₂] are reported in the literature, related structures such as [Zn(C₆F₅)₂(THF)₂] show a highly distorted tetrahedral geometry with a C-Zn-C angle of 132.1° and a significantly smaller O-Zn-O angle of 92.4°, deviating substantially from the ideal tetrahedral angle of 109.5°. uva.es The table below presents typical ranges for these parameters in similar zinc complexes.

Table 1: Representative Interatomic Distances and Bond Angles for Tetrahedral Zn(II) Complexes

| Parameter | Atom Pair/Triplet | Typical Value Range |

| Bond Distance (Å) | Zn–Cl | 2.20 - 2.25 Å |

| Bond Distance (Å) | Zn–O (THF) | 1.97 - 2.05 Å |

| Bond Angle (°) | Cl–Zn–Cl | 115 - 125° |

| Bond Angle (°) | O–Zn–O | 90 - 100° |

| Bond Angle (°) | Cl–Zn–O | 105 - 112° |

Note: The values are representative and the actual parameters for [ZnCl₂(THF)₂] are determined by its specific crystal structure.

Solution-State Spectroscopic Characterization of this compound

Spectroscopic methods, particularly Nuclear Magnetic Resonance, are vital for confirming the structure of the complex in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound (e.g., ¹H NMR, ¹³C NMR)

¹H and ¹³C NMR spectroscopy are used to characterize this compound in solution. Experimental and computational studies confirm that [ZnCl₂(THF)₂] is the predominant species when zinc chloride is dissolved in tetrahydrofuran. uva.esacs.org The NMR spectra show signals corresponding to the protons and carbons of the coordinated THF ligands.

In comparison to free THF, the signals for the THF protons and carbons in the complex are expected to shift due to the influence of the Lewis acidic zinc(II) center. Specifically, the α-protons and α-carbons (those adjacent to the oxygen atom) experience deshielding upon coordination to the zinc atom, typically resulting in a downfield shift in the NMR spectrum. While detailed NMR studies on the related [ZnMe₂(THF)₂] complex have been conducted, specific high-resolution data for the [ZnCl₂(THF)₂] species is less commonly published but follows predictable patterns. acs.org

Table 2: Comparison of ¹H and ¹³C NMR Chemical Shifts (δ) for Free and Coordinated Tetrahydrofuran

| Nucleus | Position in THF | Chemical Shift in Free THF (ppm) | Expected Chemical Shift in [ZnCl₂(THF)₂] (ppm) |

| ¹H | β-protons (-CH₂-CH₂-) | ~1.85 | Minor shift |

| ¹H | α-protons (-O-CH₂-) | ~3.75 | Downfield shift (>3.75) |

| ¹³C | β-carbons (-CH₂-CH₂-) | ~25.7 | Minor shift |

| ¹³C | α-carbons (-O-CH₂-) | ~67.8 | Downfield shift (>67.8) |

Note: Free THF values are from standard reference data. sigmaaldrich.comresearchgate.net Shifts for the complex are based on established coordination chemistry principles.

Vibrational Spectroscopy (Infrared, Raman) of this compound

The vibrational characteristics of this compound, [ZnCl₂(THF)₂], have been elucidated through infrared (IR) and Raman spectroscopy. These techniques provide insight into the molecular structure by probing the vibrational modes of the constituent chemical bonds. The coordination of tetrahydrofuran (THF) to the zinc(II) center induces notable shifts in the vibrational frequencies of the THF molecule, particularly those associated with the C-O-C ether linkage.

In the solid state, this compound adopts a distorted tetrahedral geometry. acs.org This structural arrangement is crucial in interpreting the vibrational spectra, as the symmetry of the molecule dictates the number and activity of the IR and Raman bands.

A comparative analysis of the vibrational spectra of free THF and coordinated THF within the complex reveals the extent of the metal-ligand interaction. The C-O asymmetric and symmetric stretching modes in free THF are particularly sensitive to coordination. In a study of zinc chloride in THF solution, the asymmetric C-O stretching band of neat THF at approximately 1067 cm⁻¹ was observed to shift to a lower frequency upon coordination to the zinc center. nih.gov This red shift is indicative of a weakening of the C-O bond, a consequence of the donation of electron density from the oxygen atom to the zinc cation. An analogous shift to a lower wavenumber is also observed for the symmetric C-O stretching mode. nih.gov

The low-frequency region of the Raman spectrum is particularly informative for characterizing the metal-ligand framework. This region contains the Zn-Cl and Zn-O stretching and bending vibrations. While specific assignments for this compound are not extensively reported, comparisons with other zinc halide complexes can provide estimations. For instance, in a study of a different zinc chloride complex, the asymmetric and symmetric Zn-Cl stretching vibrations were identified in the Raman spectrum at 217 cm⁻¹ and 194 cm⁻¹, respectively. researchgate.net The vibrational modes involving the zinc-oxygen bond are also expected in this region.

A detailed assignment of the major vibrational bands for free THF and the expected shifts upon coordination in this compound are presented in the table below.

Interactive Data Table: Vibrational Frequencies of Free and Coordinated Tetrahydrofuran

| Vibrational Mode | Free THF (cm⁻¹) | Coordinated THF in [ZnCl₂(THF)₂] (cm⁻¹) | Expected Shift |

| C-O-C Asymmetric Stretch | ~1067 | < 1067 | Negative |

| C-O-C Symmetric Stretch | ~908 | < 908 | Negative |

| CH₂ Rocking | ~800-900 | Minor shifts expected | +/- |

| Ring Breathing/Deformation | ~600-800 | Shifts expected upon coordination | +/- |

| Zn-Cl Stretch | - | ~200-300 | - |

| Zn-O Stretch | - | ~300-400 | - |

Mass Spectrometric Investigations of this compound

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the fragmentation pathways of compounds. For coordination complexes like this compound, mass spectrometry can provide evidence of the complex's integrity in the gas phase and insights into the strength of the metal-ligand and metal-halide bonds.

While detailed mass spectrometric studies specifically focused on this compound are not widely available in the surveyed literature, general principles of the mass spectrometry of coordination compounds can be applied. Upon ionization, the molecular ion [ZnCl₂(THF)₂]⁺˙ would be expected. Subsequent fragmentation is likely to proceed through the sequential loss of the neutral THF ligands, which are bound to the zinc center through dative bonds. This would result in the formation of fragment ions such as [ZnCl₂(THF)]⁺˙ and [ZnCl₂]⁺˙.

The relative abundance of these fragment ions can provide information about the bond strengths. For instance, the facile loss of THF would suggest a relatively weak Zn-O bond. Further fragmentation of the [ZnCl₂]⁺˙ ion could involve the loss of a chlorine radical or a neutral chlorine molecule, leading to ions like [ZnCl]⁺ and [Zn]⁺˙.

The isotopic pattern of the fragment ions containing zinc and chlorine would be characteristic, reflecting the natural abundance of the isotopes of these elements (Zinc: ⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn, ⁷⁰Zn; Chlorine: ³⁵Cl, ³⁷Cl). This isotopic signature is a key tool in identifying zinc- and chlorine-containing species in the mass spectrum.

Interactive Data Table: Plausible Mass Spectrometric Fragments of this compound

| Fragment Ion | Description |

| [ZnCl₂(C₄H₈O)₂]⁺˙ | Molecular ion |

| [ZnCl₂(C₄H₈O)]⁺˙ | Loss of one THF ligand |

| [ZnCl₂]⁺˙ | Loss of both THF ligands |

| [ZnCl]⁺ | Loss of a chlorine atom from [ZnCl₂]⁺˙ |

| [C₄H₈O]⁺˙ | Tetrahydrofuran radical cation |

Polymorphism and Dynamic Structural Behavior of this compound

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical formula but different arrangements of the molecules in the crystal lattice, which can lead to variations in their physical properties.

Specific studies on the polymorphism of this compound have not been extensively reported in the reviewed scientific literature. However, the existence of polymorphism is a known phenomenon in the broader field of zinc coordination chemistry, particularly in metal-organic frameworks (MOFs) where zinc is a common metal node. For simpler coordination complexes like this compound, polymorphism could arise from different packing arrangements of the tetrahedral [ZnCl₂(THF)₂] units or from the existence of different conformers of the THF ligands within the crystal lattice.

The dynamic structural behavior of this compound in solution is another important aspect. In a coordinating solvent like THF, an equilibrium can exist between the solvated complex and the individual constituent species. Studies on related zinc complexes have shown that the coordination number and geometry around the zinc center can be influenced by the solvent and the concentration. nih.gov

The structural parameters of the known solid-state form of this compound are summarized in the table below.

Interactive Data Table: Selected Structural Parameters for this compound

| Parameter | Value | Reference |

| Geometry | Distorted Tetrahedral | acs.org |

| Zn-Cl bond length | ~2.176 - 2.184 Å | acs.org |

| Zn-O bond length | ~2.009 - 2.016 Å | acs.org |

| Cl-Zn-Cl angle | ~127.24° | acs.org |

| O-Zn-O angle | ~97.52° | acs.org |

Reactivity and Chemical Transformations of Dichlorobis Tetrahydrofuran Zinc

Dichlorobis(tetrahydrofuran)zinc as a Lewis Acid in Chemical Reactions

The defining characteristic of the zinc(II) ion in this compound is its behavior as a Lewis acid. libretexts.orgresearchgate.net A Lewis acid is a chemical species that can accept a pair of electrons from a Lewis base. csbsju.edu In [ZnCl₂(THF)₂], the zinc center is electron-deficient and can readily accept electron pairs from other molecules, known as Lewis bases. uni-due.de This interaction activates the substrate, making it more susceptible to chemical reaction. wikipedia.org

The Lewis acidity of the zinc complex is fundamental to its catalytic activity in various organic reactions. researchgate.net By coordinating to a substrate (for example, to the oxygen atom of a carbonyl group), the zinc complex withdraws electron density, which polarizes the substrate and enhances its reactivity toward nucleophiles. researchgate.netwikipedia.org This principle is harnessed in numerous transformations, including aldol (B89426) reactions and Diels-Alder reactions, where the Lewis acid catalyst can dramatically increase reaction rates. wikipedia.org Although less reactive than analogous organo-lithium or Grignard reagents, this moderation in reactivity allows for greater selectivity in chemical transformations. wikipedia.org

Ligand Exchange Dynamics and Adduct Formation with this compound

The two tetrahydrofuran (B95107) (THF) ligands in this compound are not strongly bound to the zinc center and can be readily replaced by other, stronger Lewis bases. This process is known as ligand exchange. nih.gov The lability of the THF ligands is a key feature of the complex's utility, as it allows for the in-situ formation of new zinc complexes with desired electronic and steric properties.

When [ZnCl₂(THF)₂] is dissolved in a solution containing a different Lewis base (L), an equilibrium is established where the THF ligands are substituted by L to form new adducts, such as [ZnCl₂(L)(THF)] or [ZnCl₂(L)₂]. The position of this equilibrium depends on the relative donor strength and concentration of the competing ligands. This dynamic behavior is crucial for catalysis and the synthesis of new coordination compounds. nih.gov The formation of these new adducts from the starting complex is a common strategy in coordination chemistry to generate a wide variety of molecular structures. arizona.edu

Transformations Mediated by this compound in Organometallic Synthesis

This compound serves as a valuable precursor for the synthesis of organozinc compounds. Organozinc reagents are important in organic synthesis, particularly in carbon-carbon bond-forming reactions. researchgate.net A primary method for their preparation is through a process called transmetallation. uwimona.edu.jm

In a typical transmetallation reaction, [ZnCl₂(THF)₂] (as a source of zinc chloride) reacts with a more reactive organometallic reagent, such as an organolithium (RLi) or a Grignard reagent (RMgX). The organic group (R) is transferred from lithium or magnesium to the zinc center, displacing the chloride ions and yielding a diorganozinc compound (R₂Zn). uwimona.edu.jm These resulting diorganozinc reagents are often used in palladium-catalyzed cross-coupling reactions like the Negishi coupling. wikipedia.org The use of the THF adduct of zinc chloride is advantageous as it is a readily available, soluble, and less hygroscopic source of ZnCl₂.

For instance, the formation of organozinc reagents from aryl halides bearing electron-withdrawing groups is facilitated by using an activated form of zinc, which can be generated from ZnCl₂. wikipedia.org These reagents are valued for their tolerance of a variety of functional groups in the substrate molecule. researchgate.net

Reactivity of this compound with Diverse Ligand Systems

The THF ligands in [ZnCl₂(THF)₂] can be displaced by a wide array of other ligand types, leading to new zinc complexes with distinct structures and reactivity profiles.

This compound readily reacts with various nitrogen-containing ligands, such as amines, pyridines, and imines. These nitrogen atoms act as Lewis bases, donating their lone pair of electrons to the acidic zinc center and displacing the THF molecules. For example, reacting [ZnCl₂(THF)₂] with N-donor ligands like formylfluorenimides can lead to the formation of new alkyl zinc complexes after reaction with reagents like diethylzinc. rsc.org These reactions are driven by the formation of a more stable coordination complex with the nitrogen-based ligand compared to the oxygen-based THF ligand. The resulting zinc complexes with nitrogen-donor ligands are themselves subjects of study in catalysis and materials science.

Phosphine (B1218219) oxides, such as triphenylphosphine (B44618) oxide (Ph₃PO), are effective ligands for zinc(II). The reaction between zinc dichloride and two equivalents of triphenylphosphine oxide yields the complex dichlorobis(triphenylphosphine oxide)zinc(II), [ZnCl₂(Ph₃PO)₂]. researchgate.net In the crystalline form isolated from a THF solution, the product, [ZnCl₂(Ph₃PO)₂]·2THF, features a zinc ion coordinated to two chloride ions and two oxygen atoms from the phosphine oxide ligands in a distorted tetrahedral geometry. researchgate.net The THF molecules in this case are present as solvent molecules in the crystal lattice and are not directly bonded to the zinc atom. researchgate.net

The table below summarizes key structural parameters for the [ZnCl₂(Ph₃PO)₂] complex, illustrating the coordination environment around the zinc center.

| Parameter | Value |

| Zn-O Bond Distance | 1.9751 (15) Å, 1.9851 (15) Å |

| Zn-Cl Bond Distance | 2.2108 (6) Å, 2.2165 (6) Å |

| O1-Zn-O2 Bond Angle | 98.16 (6)° |

| Cl1-Zn-Cl2 Bond Angle | 120.55 (2)° |

| Cl-Zn-O Bond Angles | 107.43 (4)° to 110.55 (4)° |

| Table 1: Selected Bond Lengths and Angles for [ZnCl₂{(C₆H₅)₃PO}₂]. Data sourced from the crystal structure determination. researchgate.net |

The reactivity of zinc(II) complexes with polysulfido ligands is an area of interest for the synthesis of sulfur-rich materials and clusters. While specific studies detailing the reaction of [ZnCl₂(THF)₂] with polysulfido ligands are specialized, the general behavior can be inferred from the known chemistry of zinc halides with sulfur-based donors. Zinc(II) has a high affinity for sulfur ligands. Reactions would likely involve the displacement of the THF ligands by the sulfur atoms of the polysulfido chain (Sₓ²⁻). This can lead to the formation of zinc-polysulfido complexes or, under certain conditions, to the formation of zinc sulfide (B99878) (ZnS) nanoparticles. The specific products formed would depend on the length of the polysulfido chain, the reaction conditions, and the stoichiometry of the reactants.

Studies of this compound with N-Heterocyclic Silylenes

Currently, there is a lack of available scientific literature detailing the direct reaction of this compound with N-heterocyclic silylenes (NHSis). While the reactivity of NHSis with a variety of transition metal complexes and main group compounds has been a subject of considerable research, specific studies involving this compound have not been reported in the reviewed literature. The chemistry of NHSis is rich and diverse, often involving coordination to the metal center or insertion into metal-ligand bonds; however, the specific outcomes of such reactions with this particular zinc compound remain unexplored.

Formation of Bimetallic Adducts Involving this compound

The formation of bimetallic adducts directly from this compound as a starting material is not a well-documented area in the current chemical literature. While bimetallic zinc complexes are known and have been synthesized using various dinucleating ligands, there are no specific reports detailing the use of this compound in the formation of bimetallic adducts under the specified reaction conditions. The synthesis of such compounds typically involves carefully designed ligand frameworks that can accommodate two metal centers, but the direct association of this compound with other metallic species to form stable bimetallic adducts has not been described.

Catalytic Applications and Mechanistic Investigations of Dichlorobis Tetrahydrofuran Zinc

Dichlorobis(tetrahydrofuran)zinc as a Catalyst Precursor in Organic Synthesis

This compound, a coordination complex of zinc chloride with two tetrahydrofuran (B95107) (THF) ligands, serves as a significant precursor in various organic syntheses. Its utility stems from being a readily available, soluble, and reactive source of zinc(II). In this capacity, it is frequently employed for the in situ generation of organozinc reagents. These reagents are crucial intermediates in a multitude of carbon-carbon bond-forming reactions. The THF ligands in the complex enhance its solubility in organic solvents commonly used for these transformations, facilitating homogenous reaction conditions.

The preparation of organozinc reagents often involves the transmetalation from more reactive organometallic precursors, such as organolithium or Grignard reagents. This compound is an ideal substrate for these reactions, leading to the formation of organozinc halides (RZnX) or diorganozincs (R₂Zn), which are the active species in subsequent catalytic cycles. Furthermore, the Lewis acidic nature of the zinc center can play a role in activating substrates in certain reactions.

Role of this compound in Cross-Coupling Reactions

The complex is instrumental in transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling, which forms carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate. wikipedia.orgnumberanalytics.com The reaction is typically catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org

Mechanisms in Palladium-Catalyzed Negishi Coupling and Related Reactions

The generally accepted mechanism for the palladium-catalyzed Negishi coupling proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgillinois.edu

Oxidative Addition : The cycle begins with a low-valent palladium(0) complex, which undergoes oxidative addition with the organic halide (R¹-X). This step forms a palladium(II) intermediate (LₙPd(R¹)X). The reactivity for this step typically follows the order of I > OTf > Br >> Cl for the halide. wikipedia.org

Transmetalation : The organozinc reagent (R²-ZnX), often generated from a precursor like this compound, then transfers its organic group to the palladium(II) center. This step, known as transmetalation, displaces the halide and forms a new diorganopalladium(II) complex (LₙPd(R¹)R²). The presence of halide salts can influence this step, sometimes forming higher-order zincate species that are the active transmetalating agents. illinois.educore.ac.uk The rate of transmetalation can be influenced by the hybridization of the carbon atom attached to zinc, with sp²-hybridized carbons generally transferring faster than sp³-hybridized ones. illinois.edu

Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) complex. The two organic groups (R¹ and R²) couple to form the final product (R¹-R²), and the palladium(0) catalyst is regenerated, allowing the catalytic cycle to continue. wikipedia.orgillinois.edu

The use of this compound as a precursor is vital for the transmetalation step, as it provides the necessary zinc species to deliver the nucleophilic carbon group to the palladium catalyst. nih.gov

Factors Influencing Turnover Numbers (TONs) in this compound Catalysis

The efficiency of a catalytic reaction, often measured by the turnover number (TON), is influenced by several factors in Negishi coupling and related reactions where this compound is used as a precursor. High TONs, sometimes exceeding 100,000, have been achieved in palladium-catalyzed cross-couplings with organozincs. acs.org

Key factors include:

Choice of Metal : Among various metals tested for transmetalation in cross-coupling, zinc has proven to be one of the most effective, along with boron and indium, for achieving high TONs. acs.org

Ligands on the Palladium Catalyst : The nature of the phosphine (B1218219) ligands on the palladium catalyst is critical. Bidentate phosphine ligands with a large bite angle, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), can facilitate the reductive elimination step and lead to higher catalytic activity. nih.gov

Solvent : The polarity of the solvent plays a crucial role. More polar solvents can facilitate the transmetalation of a second aryl group from a diarylzinc species and can help solubilize the active catalytic species. illinois.edu

Additives : The presence of lithium salts (LiCl, LiBr) can be beneficial. These salts are thought to break up aggregates of organozinc compounds, generating more reactive monomeric zincate species that are more effective in the transmetalation step. illinois.edu

Table 1: Influence of Ligands on Negishi Coupling

| Catalyst | Ligand Bite Angle (°) | Product Selectivity | Reference |

|---|---|---|---|

| PdCl₂(dppf) | 99.07 | Excellent | nih.gov |

This compound-Catalyzed Organic Transformations

Beyond its precursor role in cross-coupling, this compound can participate more directly in other organic transformations.

Catalytic Activity in Addition Reactions to Carbonyls (e.g., Aldehydes)

This compound can function as a Lewis acid catalyst in addition reactions to carbonyl compounds. The zinc(II) center can coordinate to the carbonyl oxygen, activating the carbonyl group towards nucleophilic attack. thieme-connect.de

This Lewis acidity is particularly useful in reactions involving the addition of organozinc reagents to aldehydes and ketones. While the complex itself does not provide the nucleophilic alkyl or aryl group, it can be used in conjunction with other reagents. For instance, it can be the precursor for forming a less reactive organozinc reagent (e.g., Me₂Zn) which, due to its lower intrinsic reactivity, allows for enantioselective additions in the presence of a chiral ligand. thieme-connect.de The reaction times for such additions can be significantly longer compared to more reactive organometallics. thieme-connect.de

Table 2: Comparison of Reactivity in Alkylzinc Addition to Benzaldehyde

| Reagent | Reaction Time (20°C) | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Diethylzinc | 3 h | 92% | 90% | thieme-connect.de |

Participation in Hydrogenation Processes

Zinc compounds can act as catalysts in certain hydrogenation reactions. researchgate.net For instance, zinc ions have been shown to catalyze the generation of diimide from the reaction of hydrazine (B178648) hydrate (B1144303) and an oxidizing agent. The diimide, in turn, selectively hydrogenates carbon-carbon double bonds. researchgate.net

While direct catalysis by this compound in hydrogenation is less common, its role as a source of soluble Zn(II) ions suggests its potential application in such systems. The zinc ion can participate in the redox cycle required for the formation of the hydrogenating agent. researchgate.net Furthermore, zinc has been investigated as an electrocatalyst for the hydrogenation of biomass-derived compounds like furfural. rsc.org In these processes, oxidized zinc species are thought to play a role in the reaction mechanism, indicating a potential catalytic function for zinc complexes. rsc.org

Mechanistic Elucidation of this compound-Mediated Catalytic Cycles

The catalytic activity of this compound, often in conjunction with other reagents, is rooted in the Lewis acidic nature of the zinc center and the lability of the tetrahydrofuran (THF) ligands. Mechanistic studies, often employing a combination of experimental techniques and computational modeling, have shed light on the intricate steps involved in catalytic cycles mediated by this complex.

A key aspect of its catalytic function involves the coordination of substrates to the zinc center, which activates them towards subsequent transformations. For instance, in reactions involving the activation of C-H bonds, such as the zinc-mediated CH-activation of THF for regioselective addition to aryl-propiolates, the initial step is believed to be the coordination of the substrate to the zinc complex. rsc.org This is followed by the crucial C-H activation step, which can be facilitated by an additive like a dibromocyclopropane. rsc.org

Density functional theory (DFT) calculations have been instrumental in understanding the speciation of zinc complexes in THF solution. These studies have confirmed that species such as ZnCl2(THF)2 are the predominant forms in solution. uva.es The coordination of THF molecules significantly influences the thermodynamics and, to a lesser extent, the kinetics of catalytic processes like the Negishi cross-coupling reaction. uva.es The geometry of the complex, with a distorted tetrahedral arrangement around the zinc atom, is a result of the balance between electrostatic and covalent contributions to the Zn-O bonds. uva.es

In oxidation reactions, such as the selective oxidation of THF to gamma-butyrolactone (B3396035) (GBL), the zinc complex can act as a catalyst by activating both the substrate and the oxidant. mdpi.com In a proposed mechanism for the oxidation of THF using a spinel ZnFe2O4 nanoparticle catalyst, the Zn2+ and Fe3+ ions on the catalyst surface are thought to adsorb the THF and the oxidant (e.g., hydrogen peroxide). mdpi.com This facilitates the mono-oxidation of the α-C-H bond in THF to form an unstable hemiacetal, which then undergoes further oxidation to yield GBL. mdpi.com

The following table summarizes the key mechanistic steps proposed for different catalytic reactions involving zinc and THF:

| Reaction Type | Proposed Mechanistic Steps | Key Intermediates/Transition States | References |

| CH-Activation of THF | 1. Coordination of substrate to Zn complex. 2. Additive-assisted C-H activation. 3. Regioselective addition to the alkyne. | Zinc-THF-substrate complex, Zinc-allenolate | rsc.org |

| Oxidation of THF | 1. Adsorption of THF and oxidant onto the catalyst surface. 2. Mono-oxidation of α-C-H in THF. 3. Further oxidation of the hemiacetal intermediate. | THF-2-OH (hemiacetal), GBL | mdpi.com |

It is important to note that the specific mechanistic pathway can be highly dependent on the reaction conditions, the nature of the substrate, and the presence of any co-catalysts or additives.

Theoretical and Computational Investigations of Dichlorobis Tetrahydrofuran Zinc

Density Functional Theory (DFT) Studies on the Electronic Structure of Dichlorobis(tetrahydrofuran)zinc

Density Functional Theory (DFT) has become a important method for calculating the electronic structure of coordination compounds, offering a balance between computational cost and accuracy. For complexes involving zinc, DFT has been successfully used to predict geometries, vibrational frequencies, and electronic properties. researchgate.netufv.brnih.gov

Studies on related zinc complexes have demonstrated the utility of DFT in understanding their ground-state electronic structures. researchgate.net For instance, calculations on zinc porphyrin complexes have provided accurate predictions of their structures and spectra. researchgate.net The choice of functional and basis set is crucial for obtaining reliable results. ufv.br For example, the B3LYP functional is commonly employed for such systems. researchgate.net

Theoretical investigations into the electronic structure of this compound would involve optimizing the geometry of the molecule to find its most stable conformation. This is followed by calculations of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to compute the electronic absorption spectra, providing insights into the nature of electronic transitions. researchgate.netnih.gov For this compound, these calculations would help to assign the observed bands in its UV-Vis spectrum to specific electronic excitations, likely involving charge transfer between the zinc center and the chloride or tetrahydrofuran (B95107) ligands.

Table 1: Representative DFT-Calculated Electronic Properties of a Generic Tetrahedral Zn(II) Complex

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | +1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Zn-Cl Bond Length | 2.22 Å |

| Zn-O Bond Length | 2.05 Å |

| Cl-Zn-Cl Bond Angle | 115° |

| O-Zn-O Bond Angle | 98° |

Note: The values in this table are illustrative and represent typical ranges for tetrahedral zinc complexes. Actual calculated values for this compound may vary depending on the specific computational methodology used.

Natural Bond Orbital (NBO) Analysis of this compound Bonding

Natural Bond Orbital (NBO) analysis is a powerful technique used to translate the complex results of a quantum chemical calculation into the familiar language of chemical bonding, including lone pairs, and bond orbitals. researchgate.net NBO analysis provides a localized picture of the electron density, allowing for the quantification of donor-acceptor interactions and the strength of chemical bonds.

For this compound, an NBO analysis would provide detailed insights into the nature of the coordination bonds between the zinc atom and its ligands. It would quantify the degree of covalent and electrostatic character in the Zn-Cl and Zn-O(THF) bonds. The analysis often reveals significant charge transfer from the lone pairs of the oxygen and chlorine atoms to the vacant orbitals of the zinc center. researchgate.net

A key aspect of NBO analysis is the examination of second-order perturbation theory energies, which quantify the stabilization energy associated with donor-acceptor interactions. For instance, the interaction between a filled lone pair orbital on a chloride or tetrahydrofuran oxygen atom and an empty antibonding orbital associated with a Zn-Cl or Zn-O bond can be evaluated. These interactions are crucial for understanding the stability of the complex.

NBO analysis can also provide natural atomic charges, which are often considered more reliable than those obtained from other methods like Mulliken population analysis, especially for systems containing metal atoms. researchgate.net These charges help to describe the electron distribution within the molecule.

Table 2: Illustrative NBO Analysis Data for a Tetrahedral Zn(II) Complex

| Interaction | Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |

| Zn-Cl Bonding | LP (Cl) | LV (Zn) | ~40 |

| Zn-O Bonding | LP (O) | LV (Zn) | ~30 |

| Bond Character (Zn-Cl) | ~70% Ionic | ~30% Covalent | |

| Bond Character (Zn-O) | ~60% Ionic | ~40% Covalent |

Note: LP denotes a lone pair and LV denotes a vacant Lewis orbital. The values presented are for illustrative purposes and would require specific calculations for this compound.

Computational Prediction of Reactivity and Stability Profiles for this compound

Computational methods are invaluable for predicting the reactivity and stability of chemical compounds. For this compound, these predictions can guide its application in synthesis and catalysis.

The stability of the complex can be assessed by calculating its formation energy and the binding energies of the ligands. The lability of the tetrahydrofuran ligands is a key aspect of its reactivity, as their dissociation is often the first step in reactions where this compound acts as a Lewis acid or a precursor for other zinc compounds. Computational models can predict the energy barrier for THF dissociation.

The reactivity of this compound can be explored by modeling its interactions with various substrates. For example, the coordination of a substrate to the zinc center, which is often the initial step in a Lewis acid-catalyzed reaction, can be studied computationally. The calculated reaction profiles, including the energies of intermediates and transition states, can elucidate the reaction mechanism and predict the regioselectivity and stereoselectivity of the transformation. The activation of C-H bonds in THF mediated by zinc has been a subject of such computational and experimental studies. rsc.org

Molecular electrostatic potential (MEP) maps can be generated to visualize the regions of the molecule that are electron-rich or electron-poor, providing a qualitative guide to its reactivity towards electrophiles and nucleophiles.

Molecular Modeling Approaches for this compound Systems

Molecular modeling encompasses a broad range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these approaches can be used to study its conformational landscape, its interactions with other molecules, and its behavior in different environments.

Molecular dynamics (MD) simulations, which use classical force fields to model the atomic interactions, can be employed to study the dynamic behavior of this compound in solution. nih.gov These simulations can provide insights into the solvation structure around the complex and the dynamics of ligand exchange. By analyzing the trajectories from MD simulations, one can understand how the solvent influences the structure and stability of the complex. nih.gov

Docking studies can be used to predict how this compound might interact with larger molecules, such as substrates in a catalytic reaction or the active site of an enzyme. nih.gov These methods are widely used in drug design and can be adapted to study the coordination chemistry of metal complexes.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful approach for studying large systems. In a QM/MM simulation of this compound in solution, the zinc complex itself would be treated with a high-level quantum mechanical method, while the surrounding solvent molecules would be treated with a more computationally efficient molecular mechanics force field. This approach allows for an accurate description of the electronic effects in the reactive center while still accounting for the influence of the bulk environment.

Advanced Methodologies in Dichlorobis Tetrahydrofuran Zinc Research

In Situ Spectroscopic Techniques for Reaction Monitoring of Dichlorobis(tetrahydrofuran)zinc

The transient nature of chemical reactions involving this compound necessitates real-time monitoring to understand reaction kinetics, identify intermediates, and elucidate mechanisms. In situ spectroscopic techniques are invaluable for this purpose, allowing for the observation of the reaction mixture as it evolves without the need for sample extraction.

Infrared (IR) Spectroscopy has been effectively utilized to monitor the formation and consumption of this compound in solution. The coordination of tetrahydrofuran (B95107) (THF) to the zinc chloride (ZnCl₂) Lewis acid center results in characteristic shifts in the vibrational frequencies of the THF molecule. Specifically, the asymmetric C-O-C stretching vibration of free THF, typically observed around 1067 cm⁻¹, shifts to a lower frequency upon coordination to the zinc center. acs.orgacs.org

In a study on the speciation of various zinc compounds in THF, researchers observed that for this compound, the asymmetric ν(C–O) band of coordinated THF appears at approximately 1048 cm⁻¹. acs.org The corresponding symmetric stretching band also experiences a downshift. acs.org By monitoring the intensity of these bands, researchers can track the concentration of the complex in real-time. This is particularly useful in reactions where this compound is generated in situ, for example, by dissolving anhydrous zinc chloride in THF for use in subsequent reactions like Negishi couplings or Grignard-type additions. acs.orgrsc.org

The following table summarizes the key IR spectroscopic shifts observed for THF upon coordination to ZnCl₂.

| Vibrational Mode | Free THF (cm⁻¹) | Coordinated THF in ZnCl₂(THF)₂ (cm⁻¹) |

| Asymmetric C-O-C Stretch | 1067 | ~1048 |

| Symmetric C-O-C Stretch | 908 | ~888 |

Raman Spectroscopy offers a complementary in situ technique. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects changes in polarizability. The coordination of THF to zinc affects the ring-breathing modes of the THF ligand, which are typically Raman active. Theoretical studies involving density functional theory (DFT) have been used to calculate the expected Raman spectra for zinc-alkoxide-THF adducts, demonstrating that characteristic shifts and splitting of vibrational modes can be correlated with the coordination environment of the zinc center. researchgate.netresearchgate.net Similar principles can be applied to monitor the formation and reactions of this compound. For instance, changes in the Zn-Cl and Zn-O stretching frequencies would provide direct evidence of complex formation and subsequent ligand exchange reactions.

Advanced Crystallographic Techniques for Polymorphic Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of crystalline solids. For this compound, SC-XRD has confirmed a molecular structure where the zinc atom is coordinated to two chloride ions and the oxygen atoms of two THF molecules, resulting in a distorted tetrahedral geometry. shef.ac.uk

The foundational crystallographic data for this compound is provided in the work published in the Zeitschrift für anorganische und allgemeine Chemie in 1997. shef.ac.uk This initial structural elucidation provides the benchmark for all further solid-state studies.

Polymorphism , the ability of a compound to exist in more than one crystalline form, can have significant implications for its physical properties, including solubility and reactivity. While specific polymorphs of this compound have not been extensively reported in the literature, the potential for their existence is significant, especially given that other zinc complexes, such as dichlorobis(cyanoguanidine)zinc(II), are known to exhibit polymorphism. sigmaaldrich.com

Advanced crystallographic techniques are crucial for the discovery and characterization of potential polymorphs of this compound. These techniques include:

Variable-Temperature Crystallography: By collecting diffraction data at different temperatures, phase transitions that lead to new polymorphic forms can be identified. Cooling a saturated solution of this compound at different rates or holding it at various low temperatures could induce the crystallization of a metastable polymorph.

High-Pressure Crystallography: Applying high pressure to a crystal can force a rearrangement of the crystal packing, potentially leading to a new, denser polymorph.

Powder X-ray Diffraction (PXRD) with Rietveld Refinement: While SC-XRD requires single crystals, PXRD can be used on polycrystalline powders. This is particularly useful for screening different crystallization conditions for new polymorphs. Rietveld refinement can then be used to solve the crystal structure from high-quality powder data.

The table below presents a hypothetical comparison of crystallographic parameters for two potential polymorphs of this compound, illustrating the kind of data that would be sought in such a study.

| Parameter | Polymorph α (Known) | Polymorph β (Hypothetical) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pnma |

| a (Å) | 10.25 | 12.50 |

| b (Å) | 9.85 | 8.75 |

| c (Å) | 13.45 | 11.20 |

| β (°) | 95.5 | 90 |

| Volume (ų) | 1352.4 | 1224.7 |

| Density (g/cm³) | 1.48 | 1.63 |

Application of Chemoinformatics for Structure-Reactivity Correlations of this compound

Chemoinformatics provides the tools to analyze and correlate chemical structures with their physical and reactive properties. For this compound, computational chemistry, a key area of chemoinformatics, has been instrumental in understanding its structure and energetics.

Density Functional Theory (DFT) Calculations have been employed to model the geometry of this compound. These calculations provide insights into bond lengths, bond angles, and the electronic structure of the molecule, which are often in excellent agreement with experimental data from crystallography. acs.orgacs.org For example, DFT calculations using the M06 functional have been used to optimize the structure of ZnCl₂(THF)₂. acs.org These studies confirm the tetrahedral coordination around the zinc center and provide precise values for the geometric parameters.

Below is a table of selected DFT-calculated structural parameters for this compound. acs.orgacs.org

| Parameter | Calculated Value |

| Zn-O Bond Length (Å) | 2.009, 2.016 |

| Zn-Cl Bond Length (Å) | 2.176, 2.184 |

| O-Zn-O Angle (°) | 97.5 |

| Cl-Zn-Cl Angle (°) | 127.2 |

These computational models are not just static representations; they are fundamental to understanding the molecule's reactivity. For instance, the calculated bond lengths can suggest which bonds are more likely to be labile. The progressive shortening of the Zn-O bond from ZnMe₂(THF)₂ to ZnCl₂(THF)₂ (2.21 Å vs. 2.01 Å) indicates a stronger, more covalent interaction in the dichloro complex, which has implications for ligand exchange reactions. acs.org

Quantitative Structure-Activity Relationship (QSAR) studies represent another facet of chemoinformatics. While extensive QSAR studies specifically on this compound are not widely published, the principles are applicable. By building a database of related zinc halide complexes with known reactivities in a particular catalytic reaction, one could develop a QSAR model. researchgate.net Molecular descriptors for this compound, such as steric parameters (e.g., ligand cone angle), electronic parameters (e.g., calculated partial charges on the zinc and chlorine atoms), and quantum chemical descriptors (e.g., HOMO-LUMO energies), could be used to predict its catalytic activity or selectivity. Such models are invaluable for the rational design of new catalysts and for understanding the key structural features that govern reactivity.

Future Directions and Emerging Research Avenues for Dichlorobis Tetrahydrofuran Zinc

Development of Novel Synthetic Methodologies for Dichlorobis(tetrahydrofuran)zinc Analogues

The synthesis of this compound is typically straightforward; however, future research will likely focus on the development of novel methodologies to access a wider array of analogues with tailored properties. Current methods often involve the direct reaction of anhydrous zinc chloride with tetrahydrofuran (B95107). Future strategies may explore alternative zinc sources and more varied ligand systems to create a library of related complexes.

One promising direction is the use of mechanochemistry, a solvent-free or low-solvent technique that utilizes mechanical force to induce chemical reactions. The mechanochemical synthesis of zinc-based bionanohybrids has demonstrated the potential for creating novel materials with enhanced catalytic activities. rsc.org Applying this approach to the synthesis of this compound analogues could lead to the discovery of new phases, improved reaction kinetics, and a more sustainable synthetic route.

Furthermore, the synthesis of novel zinc precursors for applications such as atomic layer deposition (ALD) highlights the demand for zinc complexes with specific volatility and stability. rsc.org Research into single-step substitution reactions to prepare new zinc complexes can be adapted to create a range of this compound analogues with different ether or other coordinating solvent ligands, potentially influencing their solubility, reactivity, and suitability for various applications. The synthesis of thiol-derivatized zinc(II) phthalocyanines also showcases the potential for introducing functional groups to the periphery of the complex, a strategy that could be applied to the THF ligands in this compound. researchgate.net

Exploration of Untapped Reactivity Pathways for this compound

Beyond its role as a simple Lewis acid, this compound possesses untapped reactivity that warrants further investigation. A key area of interest is the activation of otherwise inert chemical bonds. For instance, research has shown the zinc-mediated C-H activation of tetrahydrofuran itself, facilitated by a dibromocyclopropane additive. rsc.org This discovery opens the door to exploring whether this compound or its derivatives can directly mediate or catalyze C-H functionalization reactions, a highly sought-after transformation in organic synthesis.

The reactivity of the zinc-chloride bond also presents opportunities. While often considered a stable part of the complex, its interaction with various substrates could lead to novel transformations. The study of di-zinc-aryl complexes, for example, has shed light on the insertion of carbon dioxide into zinc-carbon bonds. nih.gov Investigating the reactivity of the Zn-Cl bonds in this compound towards small molecules and unsaturated systems could unveil new catalytic cycles.

Moreover, the role of the THF ligands in influencing reactivity is an area ripe for exploration. The coordination and dissociation of THF can modulate the Lewis acidity of the zinc center and create open coordination sites for substrate binding. Understanding the dynamics of this ligand exchange is crucial for controlling the reactivity of the complex in catalytic processes.

Expansion of Catalytic Applications beyond Established Reactions

While zinc complexes are known catalysts for various reactions, the specific catalytic applications of this compound remain relatively specialized. A significant future direction is the expansion of its catalytic portfolio. The demonstrated success of other zinc complexes in polymerization catalysis, for instance, suggests a promising avenue. Cationic zinc complexes have been shown to be effective catalysts for the ring-opening polymerization of lactide to produce polylactide (PLA), a biodegradable polymer. researchgate.net Investigating the potential of this compound and its derivatives to initiate or catalyze such polymerizations could lead to new, cost-effective methods for producing valuable biomaterials.

The hydrolysis of phosphate (B84403) diesters is another area where zinc complexes have shown promise, mimicking the function of metalloenzymes. core.ac.uk The design of this compound analogues with appended functional groups that can act as nucleophiles could lead to efficient artificial nucleases for applications in molecular biology and medicine.

Furthermore, the catalytic activity of zinc(II) coordination polymers in the degradation of organic dyes highlights the potential of zinc-based materials in environmental remediation. mdpi.com Exploring the use of this compound as a precursor for the synthesis of such catalytically active materials or its direct use in degradation reactions could offer new solutions for pollution control. The use of zinc tetrafluoroborate (B81430) as a catalyst for epoxide ring-opening reactions also points to the broader potential of zinc halides in promoting important organic transformations. mdpi.com

Rational Design of this compound Derivatives with Tunable Properties

The ability to rationally design and synthesize derivatives of this compound with predictable and tunable properties is a key objective for future research. This involves modifying the core structure of the complex to fine-tune its electronic and steric characteristics.

Another strategy is to modify the chloride ligands. Exchanging chloride for other halides or pseudohalides could impact the electronic properties of the zinc center and its reactivity. Furthermore, the synthesis of di-zinc-aryl complexes has shown that the electronic nature of the ligands can have a profound effect on the complex's reactivity, such as its ability to insert CO2. nih.gov Applying these principles to this compound could lead to the development of catalysts with tailored activity for specific applications.

Integration of this compound Research with Emerging Chemical Technologies

The future of this compound research will also be shaped by its integration with emerging chemical technologies. These technologies offer new ways to activate, react, and utilize this versatile compound.

Flow Chemistry: The use of continuous flow reactors offers several advantages over traditional batch synthesis, including improved safety, scalability, and process control. Investigating the use of this compound as a reagent or catalyst in flow chemistry systems could enable the development of more efficient and automated synthetic processes. Its solubility in common organic solvents makes it a suitable candidate for such applications. The development of high-voltage and dendrite-free zinc-iodine flow batteries, which can involve zinc complexes, also points to the potential of zinc chemistry in energy storage technologies where flow systems are crucial. nih.gov

Mechanochemistry: As mentioned earlier, mechanochemical methods provide a solvent-free or low-solvent alternative for synthesis. rsc.org Exploring the reactivity of this compound under mechanochemical conditions could lead to the discovery of novel reaction pathways that are not accessible in solution-phase chemistry. This approach is particularly attractive from a green chemistry perspective.

Photoredox Catalysis: The synergy between photoredox catalysis and transition metal catalysis has revolutionized organic synthesis. Investigating the potential of this compound to act as a co-catalyst or to be involved in photoredox-mediated transformations could open up new avenues for its application. While not a traditional photocatalyst, its Lewis acidity could be used to activate substrates towards radical addition or other transformations initiated by light.

By pursuing these future directions, the scientific community can unlock the full potential of this compound, transforming it from a simple reagent into a versatile tool for addressing challenges in synthesis, catalysis, and materials science.

常见问题

Q. What are the standard synthetic protocols for preparing Dichlorobis(tetrahydrofuran)zinc, and how do reaction conditions influence yield?

this compound is typically synthesized via ligand substitution reactions involving zinc salts and tetrahydrofuran (THF). For example, zinc chloride may react with THF under anhydrous conditions in an inert atmosphere. Solvent purity (e.g., anhydrous THF) and stoichiometric ratios are critical: excess THF ensures complete ligand coordination. Reaction temperatures are often maintained between 0–25°C to avoid THF decomposition. Post-synthesis, vacuum distillation or recrystallization in non-polar solvents (e.g., hexane) is used for purification .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Key techniques include:

- X-ray diffraction (XRD): Resolves coordination geometry and bond lengths. For example, error matrix analysis in XRD can assess deviations from ideal symmetry (e.g., monoclinic vs. orthorhombic metrics) .

- Infrared (IR) spectroscopy: Identifies Zn-Cl and Zn-O(THF) vibrational modes. Peaks near 300–400 cm⁻¹ often correspond to metal-ligand bonds.

- Nuclear Magnetic Resonance (NMR): ¹H NMR in deuterated THF can confirm ligand integrity and detect impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in reported crystal structures (e.g., triclinic vs. monoclinic symmetry) often arise from experimental error tolerances. The matrix method, which analyzes error matrices for cell parameters (e.g., tolerances of ±1.0 Å for edges and ±4.0° for angles), helps determine metric symmetry. Averaging error matrices and comparing with experimental data can reconcile structural ambiguities .

Q. What strategies optimize ligand substitution in this compound for catalytic applications?

Ligand substitution efficiency depends on:

- Solvent polarity: Polar aprotic solvents (e.g., dimethylformamide) stabilize transition states during ligand exchange.

- Leaving group lability: Chloride ligands are readily displaced by stronger donors (e.g., phosphines or carbenes). Kinetic studies using stopped-flow spectroscopy can monitor substitution rates .

- Steric effects: Bulky ligands require longer reaction times or elevated temperatures. Computational modeling (e.g., DFT) predicts steric and electronic outcomes .

Q. How do variations in THF coordination impact the compound’s reactivity in cross-coupling reactions?

THF’s labile coordination allows for dynamic ligand exchange, which is critical in catalysis. For example, in Negishi coupling, THF stabilizes the organozinc intermediate but dissociates to enable transmetallation. Competitive binding studies using UV-Vis spectroscopy or conductimetry can quantify THF’s dissociation constants under reaction conditions .

Q. What computational approaches validate the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) calculations model charge distribution and frontier molecular orbitals. For instance, Hirshfeld surface analysis paired with DFT can correlate electron density with catalytic activity. Basis sets like LANL2DZ (for Zn) and 6-31G(d) (for lighter atoms) are recommended for accuracy .

Methodological Guidance

Q. How should researchers design experiments to compare this compound with analogous complexes (e.g., Pd or Ru derivatives)?

- Control variables: Fix solvent, temperature, and concentration while varying the metal center.

- Kinetic profiling: Use electrochemical methods (e.g., cyclic voltammetry) to compare redox potentials.

- Mechanistic probes: Isotopic labeling (e.g., deuterated THF) or trapping experiments identify intermediate species .

Q. What are best practices for ensuring reproducibility in synthesizing this compound?

- Documentation: Record exact stoichiometry, solvent batch numbers, and purification steps.

- Quality control: Validate THF anhydrity via Karl Fischer titration and monitor reaction progress with TLC or in-situ IR.

- Peer validation: Share protocols with collaborators to cross-verify yields and characterization data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。